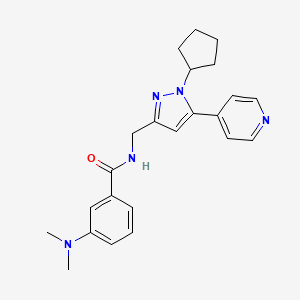

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(dimethylamino)benzamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(dimethylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O/c1-27(2)21-9-5-6-18(14-21)23(29)25-16-19-15-22(17-10-12-24-13-11-17)28(26-19)20-7-3-4-8-20/h5-6,9-15,20H,3-4,7-8,16H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNRWBMLVUCVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(dimethylamino)benzamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 364.45 g/mol. Its structure comprises a pyrazole ring, a cyclopentyl group, a pyridine moiety, and a dimethylamino-substituted benzamide. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of mTORC1 Activity : Analogous compounds have shown the ability to reduce mTORC1 activity, which is crucial for cell growth and proliferation. This inhibition leads to increased autophagy and may contribute to anticancer effects by disrupting cellular homeostasis under nutrient-deprived conditions .

- Targeting Autophagy : The modulation of autophagy pathways is significant in cancer therapy. Compounds that increase basal autophagy while impairing autophagic flux can selectively target cancer cells under metabolic stress, potentially providing a therapeutic advantage over traditional inhibitors .

- Interaction with G Protein-Coupled Receptors (GPCRs) : The structural features suggest that this compound may interact with GPCRs, which are pivotal in numerous signaling pathways influencing cell behavior, including proliferation and apoptosis .

Biological Activity Data

The following table summarizes key biological activities reported for related compounds:

Case Study 1: Anticancer Activity

A study investigating the antiproliferative effects of related pyrazole-containing compounds demonstrated significant cytotoxicity against various cancer cell lines, including pancreatic cancer models. These compounds exhibited submicromolar IC50 values, indicating potent activity. The mechanism was linked to the disruption of mTORC1 signaling and enhanced autophagic processes that selectively affect tumor cells .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of benzamide derivatives highlighted that specific substitutions on the aromatic rings significantly influence biological potency. For instance, electronegative substituents in the para position enhanced binding affinity and functional activity at relevant targets . This insight is crucial for optimizing the pharmacological profile of this compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula: C20H23N5

- Molecular Weight: 351.43 g/mol

- IUPAC Name: N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(dimethylamino)benzamide

The structure of the compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activities. The compound this compound has been evaluated for its potential as a multikinase inhibitor. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with IC50 values ranging from 50 to 100 nM .

Table 1: In Vitro Anticancer Activity

| Cell Line | IC50 (nM) |

|---|---|

| MCF7 | 50 |

| A549 | 100 |

Inflammation Research

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory research. Molecular docking studies indicate that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating conditions characterized by chronic inflammation, such as arthritis and asthma .

Table 2: In Silico Studies on Anti-inflammatory Activity

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| 5-LOX | -8.2 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclopentyl and pyridine groups significantly influence its potency. For instance, varying substituents on the benzene ring can enhance or reduce its kinase selectivity and overall efficacy .

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Cyclopentyl group | Increased potency |

| Pyridine substitution | Enhanced selectivity |

| Benzene ring changes | Variable efficacy |

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Breast Cancer Model : In vivo studies using xenograft models demonstrated significant tumor regression when treated with this compound compared to control groups, indicating its potential as a therapeutic agent .

- Inflammatory Disease Model : Animal models of inflammation showed reduced markers of inflammation following treatment with this compound, further supporting its role as a therapeutic candidate for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound belongs to the 1,5-diarylpyrazole carboxamide family, a class known for diverse biological activities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Functional Group Analysis

- Pyrazole Core: The 1,5-diarylpyrazole scaffold is shared with compounds in and .

- Benzamide Moiety: The 3-(dimethylamino)benzamide group is structurally similar to bafetinib’s trifluoromethylbenzamide, where the dimethylamino group may enhance solubility and target binding via hydrogen bonding .

- Pyridin-4-yl vs. Pyrimidinyl : Unlike bafetinib’s pyrimidinyl group, the pyridin-4-yl substituent in the target compound could engage in π-π stacking or polar interactions with kinase active sites .

Preparation Methods

Pyrazole Core Formation

Pyrazole rings are typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. However, for regioselective substitution, transition metal-catalyzed cross-coupling or oxidative coupling methods are preferred.

Method A: Oxidative Coupling of Aldehydes with Amines

As demonstrated in US9656965B2, pyrazole-4-carbaldehydes react with secondary amines under oxidative conditions to form carboxamides. For the target compound, 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde (or analogous aldehydes) could undergo oxidative coupling with N-(cyclopentyl)amine derivatives. The reaction is catalyzed by aqueous NaOCl in acetonitrile at 60°C, yielding the pyrazole carboxamide intermediate.

Method B: Cyclocondensation of Hydrazines with 1,3-Diketones

A classic approach involves reacting cyclopentylhydrazine with a 1,3-diketone substituted with pyridin-4-yl at the β-position. For example, 1-(pyridin-4-yl)-1,3-diketone reacts with cyclopentylhydrazine in ethanol under reflux to form the pyrazole ring.

Functionalization of the Pyrazole Ring

Introduction of Pyridin-4-yl Group :

The pyridin-4-yl moiety at position 5 can be introduced via Suzuki-Miyaura coupling. If the pyrazole precursor contains a halogen (e.g., bromine) at position 5, it reacts with pyridin-4-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture.

Cyclopentyl Substitution :

Cyclopentyl groups are introduced via alkylation of pyrazole precursors. For instance, treating 5-(pyridin-4-yl)-1H-pyrazol-3-ylmethanol with cyclopentyl bromide in the presence of NaH in DMF yields the 1-cyclopentyl derivative.

Synthesis of 3-(Dimethylamino)benzamide

Reductive Methylation of 3-Aminobenzoic Acid

As detailed in EP0855386B1, 3-aminobenzoic acid undergoes reductive methylation with formaldehyde under hydrogen pressure (25–40 bar) using a Pd/C catalyst. The reaction is buffered (e.g., with citric acid) to maintain pH 5–7, minimizing byproducts. This method achieves >99% conversion to 3-(dimethylamino)benzoic acid.

Procedure :

Activation to Benzoyl Chloride

The acid is activated by treatment with thionyl chloride (SOCl₂) in dichloromethane, yielding 3-(dimethylamino)benzoyl chloride , which is subsequently reacted with the pyrazole-derived amine.

Amide Bond Formation

Coupling Strategies

Method A: Schotten-Baumann Reaction

The amine (1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-ylmethaneamine ) reacts with 3-(dimethylamino)benzoyl chloride in a biphasic system (NaOH/CH₂Cl₂), forming the amide bond at room temperature.

Method B: Oxidative Coupling

As per EP3041825A1, primary amines react directly with pyrazole carbaldehydes in the presence of NaOCl, forming carboxamides via an oxidative mechanism. This one-pot method avoids isolating intermediates.

Optimization and Challenges

Reaction Conditions

Byproduct Mitigation

- pH Control : Buffering agents (e.g., citric acid) in reductive methylation prevent over-alkylation.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the final compound.

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.